molecular formula C8H8N2O2 B146297 4-Nitroisoindoline CAS No. 127168-86-9

4-Nitroisoindoline

Cat. No. B146297
M. Wt: 164.16 g/mol
InChI Key: QQSCKBOYBWKHIJ-UHFFFAOYSA-N
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Description

4-Nitroisoindoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic aromatic compound that consists of an indoline ring with a nitro group attached to it.

Mechanism Of Action

The mechanism of action of 4-Nitroisoindoline varies depending on its application. In medicinal chemistry, it has been shown to induce cell death in cancer cells by inhibiting the activity of topoisomerase II and inducing DNA damage. It has also been shown to possess antimicrobial activity by inhibiting the activity of bacterial DNA gyrase. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors, where its mechanism of action is related to its electronic properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitroisoindoline have been extensively studied. In medicinal chemistry, it has been shown to induce cell death in cancer cells and possess antimicrobial and anti-inflammatory properties. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors, where its electronic properties play a crucial role in its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Nitroisoindoline in lab experiments include its high yield synthesis method, its versatility as a building block for the synthesis of various bioactive molecules, and its potential applications in various fields. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-Nitroisoindoline. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and to develop more potent derivatives for the treatment of cancer and infectious diseases. In material science, further studies are needed to explore its potential applications in the synthesis of new materials with unique electronic properties. In organic synthesis, further studies are needed to explore its potential as a versatile building block for the synthesis of various heterocyclic compounds. Overall, the study of 4-Nitroisoindoline has the potential to lead to the development of new drugs, materials, and organic compounds with various applications.

Scientific Research Applications

4-Nitroisoindoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-Nitroisoindoline has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. It has also been used as a building block for the synthesis of various bioactive molecules. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors. In organic synthesis, it has been used as a versatile building block for the synthesis of various heterocyclic compounds.

properties

CAS RN

127168-86-9

Product Name

4-Nitroisoindoline

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-nitro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-6-4-9-5-7(6)8/h1-3,9H,4-5H2

InChI Key

QQSCKBOYBWKHIJ-UHFFFAOYSA-N

SMILES

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-]

synonyms

4-NITROISOINDOLINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CCOC(=O)N1Cc2cccc([N+](=O)[O-])c2C1
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